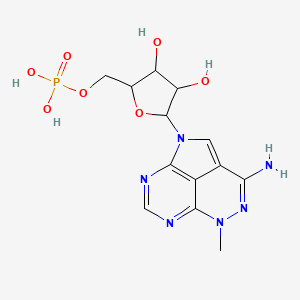

Phosphate de triciribine

Vue d'ensemble

Description

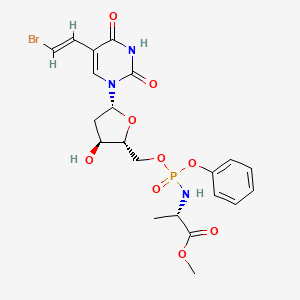

Le phosphate de triciribine est un analogue nucléosidique synthétique qui a suscité un intérêt considérable pour ses applications thérapeutiques potentielles, en particulier en oncologie. Initialement synthétisé dans les années 1970, ce composé s'est avéré posséder des propriétés anticancéreuses. C'est un nucléoside non naturel perméable aux cellules qui inhibe la phosphorylation et la signalisation des trois membres de la famille Akt - Akt-1, Akt-2 et Akt-3, qui sont des protéines kinases sérine/thréonine dans la voie de signalisation de la phosphoinositide 3-kinase (PI3K) .

Applications De Recherche Scientifique

Chemistry:

- Used as a model compound for studying nucleoside analogs and their interactions with enzymes.

Biology:

- Investigated for its role in inhibiting the Akt signaling pathway, which is crucial for cell proliferation and survival .

Medicine:

- Undergoing clinical trials for the treatment of various cancers, including breast, ovarian, and pancreatic cancers .

- Studied for its potential use in treating hematologic malignancies .

Industry:

- Potential applications in the development of new therapeutic agents targeting the Akt signaling pathway.

Mécanisme D'action

Target of Action

Triciribine phosphate primarily targets all three family members of Akt - Akt-1, Akt-2, and Akt-3 . These are serine/threonine protein kinases in the phosphoinositide 3-kinase (PI3K) signaling pathway that play a critical role in the regulation of cell proliferation and survival .

Mode of Action

Triciribine phosphate inhibits the phosphorylation, activation, and signaling of Akt-1, -2, and -3 . It does this by binding to the PH domain of AKT, thereby blocking its recruitment to the membrane, leading to subsequent inhibition of AKT phosphorylation .

Biochemical Pathways

Triciribine phosphate affects the PI3K signaling pathway. By inhibiting the phosphorylation and signaling of Akt, it disrupts the normal functioning of this pathway, which plays a crucial role in cell proliferation and survival . It also inhibits amidophosphoribosyltransferase and IMP dehydrogenase, affecting the first committed steps of de novo purine biosynthesis and guanosine nucleotide synthesis respectively .

Pharmacokinetics

It is known that triciribine phosphate is a prodrug of triciribine and is dephosphorylated in the serum to triciribine, which can cross the cell membrane; within the cell, triciribine requires phosphorylation by adenosine kinase at the 5′ position to exert its anticancer activity .

Result of Action

The inhibition of Akt phosphorylation by Triciribine phosphate may result in the inhibition of Akt-expressing tumor cell proliferation . This can lead to the suppression of cancer cell growth and proliferation .

Analyse Biochimique

Biochemical Properties

Triciribine phosphate plays a crucial role in biochemical reactions by inhibiting the activation of all three isoforms of AKT (AKT1, AKT2, and AKT3). AKT is a key player in cell survival, growth, and proliferation. The inhibition of AKT by triciribine phosphate occurs through its interaction with the enzyme adenosine kinase, which phosphorylates triciribine within the cell. This phosphorylation is essential for the compound’s anticancer activity . Additionally, triciribine phosphate affects the first key step in purine de novo biosynthesis by inhibiting amide phosphoribosyltransferase .

Cellular Effects

Triciribine phosphate exerts significant effects on various types of cells and cellular processes. By inhibiting AKT phosphorylation, triciribine phosphate disrupts cell signaling pathways that promote cell survival and proliferation. This inhibition leads to reduced cellular division and can induce apoptosis in cancer cells. Furthermore, triciribine phosphate influences gene expression and cellular metabolism by modulating the activity of AKT, which is involved in the regulation of numerous downstream targets .

Molecular Mechanism

The molecular mechanism of triciribine phosphate involves its binding interactions with biomolecules and enzyme inhibition. Triciribine phosphate is dephosphorylated in the serum to triciribine, which can cross the cell membrane. Within the cell, triciribine is phosphorylated by adenosine kinase at the 5′ position, enabling it to inhibit AKT phosphorylation. This inhibition prevents the activation of AKT and its downstream signaling pathways, leading to reduced cell survival and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of triciribine phosphate have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that triciribine phosphate can inhibit tumor AKT phosphorylation at tolerable doses, with modest decreases in tumor p-AKT observed at specific dose levels

Dosage Effects in Animal Models

The effects of triciribine phosphate vary with different dosages in animal models. Studies have indicated that triciribine phosphate can inhibit tumor growth at specific dose levels without causing dose-limiting toxic effects . Higher doses may lead to adverse effects, and the threshold for these effects needs to be carefully determined. Understanding the dosage effects of triciribine phosphate is essential for optimizing its therapeutic potential while minimizing toxicity.

Metabolic Pathways

Triciribine phosphate is involved in several metabolic pathways, including the inhibition of amide phosphoribosyltransferase and inosine monophosphate dehydrogenase. These enzymes are crucial for purine biosynthesis and guanine nucleotide synthesis, respectively . By inhibiting these enzymes, triciribine phosphate affects metabolic flux and metabolite levels, ultimately influencing cellular metabolism and function.

Transport and Distribution

The transport and distribution of triciribine phosphate within cells and tissues are mediated by various transporters and binding proteins. Triciribine phosphate can cross the cell membrane after dephosphorylation in the serum, allowing it to exert its effects within the cell . The compound’s localization and accumulation within specific tissues and cells are critical factors determining its therapeutic efficacy and potential side effects.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du phosphate de triciribine implique une substitution hautement régiosélective de la 1-N-Boc-2-méthylhydrazine et une transformation monotope catalysée par l'acide trifluoroacétique. Ce processus combine la déprotection du groupe tert-butylcarbonyle (Boc) et la réaction de cyclisation pour donner un motif de base nucléique tricyclique .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques ne soient pas largement documentées, la voie de synthèse mentionnée ci-dessus peut être mise à l'échelle pour des applications industrielles. Le processus implique des techniques de synthèse organique standard, qui peuvent être adaptées à une production à grande échelle.

Analyse Des Réactions Chimiques

Types de réactions : Le phosphate de triciribine subit diverses réactions chimiques, notamment la phosphorylation et la déphosphorylation. Il est déphosphorylé dans le sérum en triciribine, qui peut traverser la membrane cellulaire. Au sein de la cellule, la triciribine nécessite une phosphorylation par l'adénosine kinase en position 5′ pour exercer son activité anticancéreuse .

Réactifs et conditions courantes :

Phosphorylation : L'adénosine kinase est l'enzyme responsable de la phosphorylation de la triciribine.

Déphosphorylation : Cela se produit dans le sérum, permettant à la triciribine de traverser la membrane cellulaire.

Principaux produits formés : Le principal produit formé à partir de ces réactions est la forme active de la triciribine, qui peut inhiber la voie de signalisation d'Akt.

4. Applications de la recherche scientifique

Chimie :

- Utilisé comme composé modèle pour étudier les analogues nucléosidiques et leurs interactions avec les enzymes.

Biologie :

- Investigué pour son rôle dans l'inhibition de la voie de signalisation d'Akt, qui est cruciale pour la prolifération et la survie cellulaires .

Médecine :

- En cours d'essais cliniques pour le traitement de divers cancers, notamment le cancer du sein, de l'ovaire et du pancréas .

- Étudié pour son utilisation potentielle dans le traitement des hémopathies malignes .

Industrie :

- Applications potentielles dans le développement de nouveaux agents thérapeutiques ciblant la voie de signalisation d'Akt.

5. Mécanisme d'action

Le this compound exerce ses effets en inhibant la phosphorylation et la signalisation des membres de la famille Akt. Akt est une protéine kinase sérine/thréonine qui joue un rôle essentiel dans la régulation de la prolifération et de la survie cellulaires. Le this compound empêche la phosphorylation d'Akt, perturbant ainsi la voie de signalisation associée à la chimiorésistance et à la survie des cellules cancéreuses . Il n'inhibe pas PI3K ou PDK1, les activateurs en amont directs d'Akt, ni n'inhibe d'autres voies de signalisation telles que PKC, PKA, ERK 1/2, kinase inductible par le sérum et les glucocorticoïdes, p38, STAT3 ou JNK .

Composés similaires :

Wortmannine : Un autre inhibiteur de la voie PI3K/Akt.

LY294002 : Un composé synthétique qui inhibe PI3K, affectant ainsi la voie Akt.

MK-2206 : Un inhibiteur allostérique d'Akt.

Unicité du this compound : Le this compound est unique dans sa capacité à inhiber les trois isoformes d'Akt (Akt-1, Akt-2 et Akt-3) sans affecter d'autres voies de signalisation. Cette spécificité en fait un outil précieux pour étudier la voie de signalisation d'Akt et son rôle dans le cancer .

Comparaison Avec Des Composés Similaires

Wortmannin: Another inhibitor of the PI3K/Akt pathway.

LY294002: A synthetic compound that inhibits PI3K, thereby affecting the Akt pathway.

MK-2206: An allosteric inhibitor of Akt.

Uniqueness of Triciribine Phosphate: Triciribine phosphate is unique in its ability to inhibit all three isoforms of Akt (Akt-1, Akt-2, and Akt-3) without affecting other signaling pathways. This specificity makes it a valuable tool for studying the Akt signaling pathway and its role in cancer .

Propriétés

IUPAC Name |

[5-(5-amino-7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1(12),3,5,8,10-pentaen-2-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N6O7P/c1-18-11-7-5(10(14)17-18)2-19(12(7)16-4-15-11)13-9(21)8(20)6(26-13)3-25-27(22,23)24/h2,4,6,8-9,13,20-21H,3H2,1H3,(H2,14,17)(H2,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URLYINUFLXOMHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=NC3=C2C(=CN3C4C(C(C(O4)COP(=O)(O)O)O)O)C(=N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N6O7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00866901 | |

| Record name | 5-Methyl-1-(5-O-phosphonopentofuranosyl)-1,5-dihydro-1,4,5,6,8-pentaazaacenaphthylen-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00866901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

McOH < 1 (mg/mL), DMSO 1 - 5 (mg/mL), DMF < 1 (mg/mL), Trifluoroacetic acid > 50 (mg/mL), H2O < 1 (mg/mL), pH 4 Acetate buffer < 1 (mg/mL), pH 9 Borate buffer 1 - 5 (mg/mL), pH 9 Carbonate buffer 10 - 15 (mg/mL), 0.1 N HCl < 1 (mg/mL), 10% EtOH < 1 (mg/mL), 95% EtOH < 1 (mg/mL) | |

| Record name | TRICIRABINE PHOSPHATE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/280594%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

61966-08-3 | |

| Record name | TRICIRIBINE PHOSPHATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

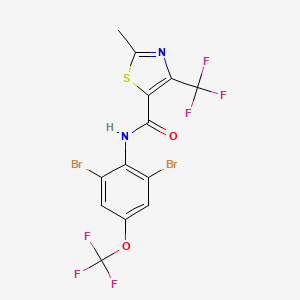

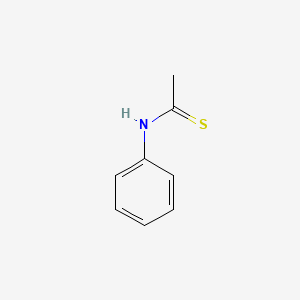

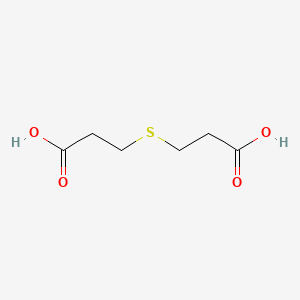

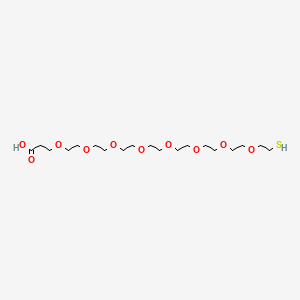

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.